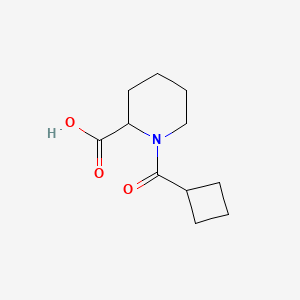

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

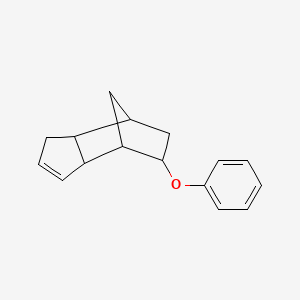

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid is a chemical compound with the molecular formula C11H17NO3 . It is a derivative of piperidinecarboxylic acid, where a cyclobutylcarbonyl group is attached to the nitrogen atom of the piperidine ring .

Synthesis Analysis

The synthesis of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid could potentially involve the use of cyclobutancarboxylic acid chloride and a suitable piperidine derivative. The Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential method for the synthesis .Molecular Structure Analysis

The molecular structure of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclobutylcarbonyl group attached to the nitrogen atom . The carboxylic acid group is attached to the 2-position of the piperidine ring .Chemical Reactions Analysis

The chemical reactions of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid could involve the carboxylic acid group and the cyclobutylcarbonyl group. The carboxylic acid group can undergo reactions such as acid-base reactions, esterification, and amide formation . The cyclobutylcarbonyl group can participate in reactions involving the carbonyl group, such as nucleophilic addition reactions .Applications De Recherche Scientifique

Biotechnological and Medicinal Applications

Carboxylic Acids in Drug Development : Some studies have focused on the development and investigation of novel carboxylic acid derivatives as potential antineoplastic agents, highlighting their cytotoxic properties and potential as cancer treatment drugs. These compounds show promise in terms of tumor-selective toxicity and the ability to modulate multi-drug resistance, as well as possessing antimalarial and antimycobacterial properties (Hossain et al., 2020).

Anticarcinogenicity and Toxicity : Research on organotin(IV) complexes with carboxylic acids has reviewed their anticarcinogenicity and toxicity, suggesting potential for these compounds in anticancer drug development. The structure-activity relationships and biological testing indicate that the alkyl/aryl groups attached to the tin atom play a major role, while the carboxylic acid ligands play a secondary role (Ali et al., 2018).

Environmental and Industrial Applications

Biocatalyst Inhibition by Carboxylic Acids : The impact of carboxylic acids on biocatalysts, particularly their inhibitory effects on microbes used in the production of biorenewable chemicals, has been explored. Understanding these mechanisms can aid in engineering robust strains for industrial applications (Jarboe et al., 2013).

Reactive Extraction of Carboxylic Acids : The efficiency of using organic solvents and supercritical fluids for the separation of carboxylic acids from aqueous solutions has been reviewed, indicating the potential of supercritical CO2 as an environmentally friendly solvent for industrial separation processes (Djas et al., 2018).

Propriétés

IUPAC Name |

1-(cyclobutanecarbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(8-4-3-5-8)12-7-2-1-6-9(12)11(14)15/h8-9H,1-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNBMCJILWMJOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane](/img/structure/B2721515.png)

![2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2721517.png)

![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2721519.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2721522.png)

![7-hexyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B2721524.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B2721525.png)

![2,6-dioxocyclohexanecarbaldehyde O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2721527.png)

![N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2721529.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2721533.png)